![molecular formula C19H16N2O3S B5158770 4-[[2-(4-Methylquinolin-2-yl)sulfanylacetyl]amino]benzoic acid](/img/structure/B5158770.png)
4-[[2-(4-Methylquinolin-2-yl)sulfanylacetyl]amino]benzoic acid
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Overview
Description
4-[[2-(4-Methylquinolin-2-yl)sulfanylacetyl]amino]benzoic acid is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinoline moiety, which is known for its diverse biological activities, and a benzoic acid group, which is commonly found in various pharmaceuticals and industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(4-Methylquinolin-2-yl)sulfanylacetyl]amino]benzoic acid typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method involves the reaction of 4-methylquinoline with a suitable thiol reagent to introduce the sulfanyl group. This intermediate is then reacted with acetic anhydride to form the sulfanylacetyl derivative. The final step involves the coupling of this intermediate with 4-aminobenzoic acid under appropriate conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[[2-(4-Methylquinolin-2-yl)sulfanylacetyl]amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be done using halogens like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-[[2-(4-Methylquinolin-2-yl)sulfanylacetyl]amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[[2-(4-Methylquinolin-2-yl)sulfanylacetyl]amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline: Known for its antimicrobial properties.
Quinoline-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.
4-Aminobenzoic acid: A precursor in the synthesis of folic acid.
Uniqueness
4-[[2-(4-Methylquinolin-2-yl)sulfanylacetyl]amino]benzoic acid is unique due to the presence of both a quinoline and a benzoic acid moiety, which allows it to exhibit a combination of properties from both classes of compounds. This dual functionality makes it a versatile molecule for various applications in research and industry.
Properties
IUPAC Name |
4-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-12-10-18(21-16-5-3-2-4-15(12)16)25-11-17(22)20-14-8-6-13(7-9-14)19(23)24/h2-10H,11H2,1H3,(H,20,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWLCEADQZCILH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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